molecular formula C20H18N4O4 B12153774 Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyri dino[1,2-a]pyrimidine-3-carboxylate

Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyri dino[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12153774
M. Wt: 378.4 g/mol
InChI Key: SMSNMMLNEREPRB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes include the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of Ethyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H18N4O4/c1-3-27-20(26)14-10-15-18(24(16(14)21)11-13-7-5-9-28-13)22-17-12(2)6-4-8-23(17)19(15)25/h4-10,21H,3,11H2,1-2H3

InChI Key

SMSNMMLNEREPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CO4

Origin of Product

United States

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